6-[4-(diphenylmethyl)piperazine-1-carbonyl]-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one
Description
This compound belongs to the dihydropyridazinone class, characterized by a pyridazinone core (a six-membered ring with two adjacent nitrogen atoms) fused with a dihydro moiety. The structure is further modified by a 4-(diphenylmethyl)piperazine-1-carbonyl group at position 6, a methoxy group at position 5, and a phenyl group at position 2.
Properties
IUPAC Name |
6-(4-benzhydrylpiperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O3/c1-36-25-21-26(34)33(24-15-9-4-10-16-24)30-27(25)29(35)32-19-17-31(18-20-32)28(22-11-5-2-6-12-22)23-13-7-3-8-14-23/h2-16,21,28H,17-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBBIVONFSUQGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(diphenylmethyl)piperazine-1-carbonyl]-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable alkylating agent.
Introduction of the Benzhydryl Group: The benzhydryl group is introduced via a nucleophilic substitution reaction using diphenylmethyl chloride.
Formation of the Pyridazinone Core: The pyridazinone core is synthesized through a cyclization reaction involving hydrazine and a suitable diketone.
Methoxylation: The methoxy group is introduced via a methylation reaction using methanol and a strong acid catalyst.
Final Assembly: The final compound is assembled by coupling the piperazine derivative with the pyridazinone core under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
6-[4-(diphenylmethyl)piperazine-1-carbonyl]-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biology: The compound is used in biochemical assays to study receptor-ligand interactions.
Industry: It may be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The benzhydryl group is known to enhance binding affinity to certain receptors, while the piperazine ring can modulate the compound’s pharmacokinetic properties. The methoxy and pyridazinone groups contribute to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 6-[4-(diphenylmethyl)piperazine-1-carbonyl]-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one with key analogs based on substituents, molecular weight, and reported biological or chemical properties:
Key Structural and Functional Insights:
Substituent Impact on Lipophilicity :
- The diphenylmethyl group in the target compound enhances lipophilicity compared to simpler aryl groups (e.g., 2-chlorophenyl in BI70537 or methylsulfanylphenyl in the metabolite from ). This property may influence blood-brain barrier penetration, a trait relevant for CNS-targeting drugs.
- The methoxy group at position 5 is conserved in BI70537 and the target compound, suggesting its role in stabilizing hydrogen bonds or modulating electronic effects .
Biological Activity Trends: Piperazine-containing analogs (e.g., BI70537) are often evaluated for antimicrobial or anticancer activity due to their ability to interact with enzymes or receptors . The methylsulfanylphenyl substituent in the metabolite from aligns with pesticidal compounds (e.g., pyridazinones like pyrazon), highlighting the scaffold’s versatility .
Synthetic Strategies: Multi-step synthesis involving protective groups (e.g., silyl ethers in ) or coupling reactions (e.g., amide bond formation in ) is common for dihydropyridazinones. The target compound’s synthesis likely employs similar methodologies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
